molecular formula C15H13NO2 B557336 9-Fluorenylmethyl carbamate CAS No. 84418-43-9

9-Fluorenylmethyl carbamate

Cat. No.: B557336
CAS No.: 84418-43-9
M. Wt: 239.27 g/mol
InChI Key: ZZOKVYOCRSMTSS-UHFFFAOYSA-N
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Description

9-Fluorenylmethyl carbamate is a chemical compound with the molecular formula C15H13NO2. It is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Fluorenylmethyl carbamate can be synthesized through the reaction of 9-fluorenylmethanol with phosgene. The reaction typically involves the following steps:

  • Dissolving 9-fluorenylmethanol in an appropriate solvent such as dichloromethane.
  • Adding phosgene to the solution under controlled conditions.
  • Allowing the reaction to proceed at a low temperature to avoid decomposition.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Safety measures are crucial due to the use of phosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenylmethyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Base Catalysts: Such as piperidine, which facilitates the fragmentation of this compound.

    Solvents: Dichloromethane, dioxane, and other organic solvents are commonly used.

Major Products:

Scientific Research Applications

9-Fluorenylmethyl carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 9-Fluorenylmethyl carbamate is unique due to its stability under neutral conditions and its ability to be removed under mild basic conditions. This makes it particularly useful in peptide synthesis, where maintaining the integrity of other functional groups is crucial .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOKVYOCRSMTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352990
Record name 9-Fluorenylmethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84418-43-9
Record name 9-Fluorenylmethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluorenyl-methyl-carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the product of Example 283A (59 mg) in acetonitrile (0.9 mL) and water (0.3 mL) was treated with NaHCO3 (34 mg, 2.4 equivalents) followed by 9-fluorenylmethyl chloroformate (53 mg, 1.2 equivalents) at 25° C. for 1.5 h. The solvents were evaporated and the residue was purified using ethyl acetate:chloroform (1:4) to give 47 mg (40%) of FMOC-amine which was dissolved in dichloromethane (0.5 mL) and trifluoroacetic acid (0.5 mL) and stirred at 25° C. for 1 h. The solvents were evaporated, and the acid was used directly for the next step.
Name
product
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

Phenol 21 in FIG. 40 was synthesized as follows. Anisomycin 19 (0.5 g 1.88 mmol) was suspended in 15 mL of acetonitrile. 9-Fluorenylmethyl succinimide (0.762 g 2.26 mmol) was added to the suspension. Upon addition, all solid dissolved. After stirring for 16 hours at room temperature, water was added to the reaction solution, and it was extracted with ethyl acetate. The organics were combined and dried over sodium sulfate. After filtration and concentration, purification was accomplished by column chromatography using 3:1 hexanes:ethyl acetate as the mobile phase. This gave 9-fluorenylmethyl carbamate 20 as foam in quantitative yields (0.916 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Anisomycin
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
9-Fluorenylmethyl succinimide
Quantity
0.762 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of Fmoc-1,2-diaminoethane (0.06 mmol) in 0.4 mL DMF at 0° C., is added triethylamine (0.12 mmol) followed by dropwise addition of DOTA(OtBu)3 NHS ester (0.05 mmol) in 0.5 mL DMF for 10 min with stirring. After 10 min, the ice bath is removed and stirring is continued at room temperature (RT) for 6 h. The reaction mixture is poured over 2 mL ice-cold water and purified by preparative HPLC. After concentration and lyophilization, Fmoc amine monomer 23 is obtained which is further treated with 1 mL 20% piperidine in DMF, and the solution is stirred at RT for 30 min. The reaction mixture is poured over 2 mL ice-cold water and purified by preparative HPLC. After lyophilization, DOTA(OtBu)3-aminoethane 24 is obtained.
Name
Fmoc-1,2-diaminoethane
Quantity
0.06 mmol
Type
reactant
Reaction Step One
Quantity
0.12 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
DOTA(OtBu)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0.05 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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